molecular formula C9H8Cl2FNO2 B1451209 3,6-Dichloro-2-fluoro-DL-phenylalanine CAS No. 1256482-67-3

3,6-Dichloro-2-fluoro-DL-phenylalanine

Cat. No. B1451209
CAS RN: 1256482-67-3
M. Wt: 252.07 g/mol
InChI Key: HPUZHDJRPXFDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine is an essential amino acid, and the “DL” prefix indicates that the compound is a racemic mixture, containing both the D (dextrorotatory) and L (levorotatory) enantiomers. The “3,6-Dichloro-2-fluoro” part of the name suggests that the phenyl ring of the amino acid has chlorine atoms at the 3rd and 6th positions and a fluorine atom at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the halogen atoms (chlorine and fluorine) onto the phenyl ring of phenylalanine. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be similar to that of phenylalanine, with the addition of the halogen atoms at the specified positions on the phenyl ring .


Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions similar to those of other amino acids, such as peptide bond formation. The presence of the halogen atoms could also make the compound more reactive in certain contexts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms. For example, the compound’s polarity, solubility, and reactivity could all be affected .

Scientific Research Applications

Radiopharmaceutical Applications

  • Development of Radiopharmaceuticals for PET Imaging : A study by Wagner et al. (2009) introduced a novel radiosynthesis method for creating 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), an important radiopharmaceutical used in neurologic and oncologic PET imaging. This method offers advantages in terms of efficiency and the potential for automation compared to traditional electrophilic labeling, suggesting a pathway to more accessible PET imaging compounds (Wagner, Ermert, & Coenen, 2009).

Enzyme Inhibition for Therapeutic Applications

  • Inhibition of Reverse Transcriptase : Hawtrey et al. (2008) investigated N-trityl derivatives of fluorinated DL-phenylalanine as inhibitors of the Moloney murine leukemia virus reverse transcriptase. The study found that these compounds, particularly when linked to nucleotide derivatives, significantly inhibit viral reverse transcriptase activity, which is a potential therapeutic mechanism against retroviral infections (Hawtrey et al., 2008).

Material Sciences and Biodegradation

  • Biodegradable Polymers : Pang and Chu (2010) developed biodegradable functional amino acid-based poly(ester amide)s (PEA-AGs) using phenylalanine and DL-2-allylglycine. These polymers incorporate functional groups that can be adjusted for specific applications, including drug delivery and tissue engineering, demonstrating the versatility of amino acid-based materials in biodegradable polymer research (Pang & Chu, 2010).

Biochemical and Pharmacological Research

  • Synthesis and Application in Drug Development : The synthesis and pharmaceutical applications of fluorinated phenylalanines have been a focus of research due to their role as potential enzyme inhibitors and therapeutic agents. A review by Awad and Ayoup (2020) highlighted the significant industrial and pharmaceutical applications of fluorinated phenylalanines, including their incorporation into proteins to increase catabolic stability and their use in topography imaging of tumor ecosystems using PET (Awad & Ayoup, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it were to act as a drug, its mechanism of action would depend on its specific interactions with biological molecules .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a pharmaceutical compound, a research tool, or a precursor for the synthesis of other compounds .

properties

IUPAC Name

2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZHDJRPXFDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285649
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256482-67-3
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2-fluoro-DL-phenylalanine
Reactant of Route 2
3,6-Dichloro-2-fluoro-DL-phenylalanine
Reactant of Route 3
3,6-Dichloro-2-fluoro-DL-phenylalanine
Reactant of Route 4
3,6-Dichloro-2-fluoro-DL-phenylalanine
Reactant of Route 5
3,6-Dichloro-2-fluoro-DL-phenylalanine
Reactant of Route 6
3,6-Dichloro-2-fluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.